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Compound of Interest

Compound Name: N-Ethylaniline

Cat. No.: B1678211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N-Ethylaniline with its chloro- and

nitro-substituted derivatives. The objective is to furnish researchers, scientists, and drug

development professionals with a comprehensive resource for identifying and differentiating

these compounds based on their unique spectral fingerprints. The supporting experimental

data, presented in structured tables, is compiled from various spectroscopic techniques,

including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and

¹³C NMR), and Mass Spectrometry (MS). Detailed experimental protocols for these techniques

are also provided to ensure reproducibility.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-Ethylaniline and its selected

derivatives. These values highlight the influence of substituent type and position on the spectral

properties of the parent molecule.

Table 1: UV-Visible and Infrared Spectroscopic Data
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Compound UV-Vis (λmax, nm)
IR (Key Vibrational
Frequencies, cm⁻¹)

N-Ethylaniline 245, 294[1]

N-H Stretch: ~3416Aromatic

C-H Stretch: ~3055Aliphatic C-

H Stretch: ~2975, 2932C=C

Aromatic Ring Stretch: ~1603,

1506C-N Stretch: ~1317

p-Chloro-N-ethylaniline Data not readily available

N-H Stretch: ~3415Aromatic

C-H Stretch: ~3045Aliphatic C-

H Stretch: ~2970, 2925C=C

Aromatic Ring Stretch: ~1599,

1495C-N Stretch: ~1315C-Cl

Stretch: ~1088

o-Chloro-N-ethylaniline Data not readily available Data not readily available

p-Nitro-N-ethylaniline 381

N-H Stretch: ~3350Aromatic

C-H Stretch: ~3100Aliphatic C-

H Stretch: ~2980, 2930C=C

Aromatic Ring Stretch: ~1595,

1480NO₂ Stretch

(asymmetric): ~1520NO₂

Stretch (symmetric): ~1340C-N

Stretch: ~1310

Table 2: ¹H NMR and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

N-Ethylaniline

Ar-H: 7.17 (t), 6.67 (t), 6.58

(d)N-H: ~3.5 (br s)-CH₂-: 3.12

(q)-CH₃: 1.24 (t)

C-N: 148.2Ar-C: 129.3, 117.2,

112.8-CH₂-: 38.4-CH₃: 14.7

p-Chloro-N-ethylaniline

Ar-H: 7.07 (d), 6.45 (d)[2]N-H:

~3.5 (br s)-CH₂-: 3.03 (q)[2]-

CH₃: 1.18 (t)[2]

C-N: 146.5C-Cl: 129.0Ar-C:

122.5, 113.8-CH₂-: 38.7-CH₃:

14.8

o-Chloro-N-ethylaniline

Ar-H: 7.2-7.3 (m), 6.6-6.8

(m)N-H: ~4.0 (br s)-CH₂-: 3.20

(q)-CH₃: 1.30 (t)

C-N: 144.7C-Cl: 127.8Ar-C:

129.2, 122.0, 117.8, 111.5-

CH₂-: 38.5-CH₃: 14.5

p-Nitro-N-ethylaniline

Ar-H: 8.08 (d), 6.55 (d)N-H:

~4.5 (br s)-CH₂-: 3.29 (q)-CH₃:

1.32 (t)

C-N: 153.1C-NO₂: 138.8Ar-C:

126.5, 111.1-CH₂-: 38.9-CH₃:

14.3

Table 3: Mass Spectrometry Data

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass
Fragments (m/z)

N-Ethylaniline C₈H₁₁N 121.18
121 (M⁺), 106 (M-

15)⁺, 77 (C₆H₅)⁺[3]

p-Chloro-N-

ethylaniline
C₈H₁₀ClN 155.62

155/157 (M⁺),

140/142 (M-15)⁺,

111/113, 77 (C₆H₅)⁺

o-Chloro-N-

ethylaniline
C₈H₁₀ClN 155.62

155/157 (M⁺),

140/142 (M-15)⁺,

111/113, 77

(C₆H₅)⁺[4]

p-Nitro-N-ethylaniline C₈H₁₀N₂O₂ 166.18
166 (M⁺), 151 (M-

15)⁺, 121, 105, 91[5]
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The following are generalized protocols for the spectroscopic analysis of N-Ethylaniline and its

derivatives. Instrument parameters may require optimization for specific samples and

equipment.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) for the electronic

transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of the analyte (e.g., 1 x 10⁻³ M) in a UV-grade solvent such as

ethanol or cyclohexane.

Dilute the stock solution to a concentration that gives an absorbance reading between 0.2

and 1.0 AU (typically in the 10⁻⁴ to 10⁻⁵ M range).

Data Acquisition:

Record a baseline spectrum using the pure solvent in both the sample and reference

cuvettes.

Rinse and fill the sample cuvette with the analyte solution.

Scan the sample over a wavelength range of 200-400 nm.

Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance

(ATR) accessory.

Sample Preparation (ATR method for liquids):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a single drop of the liquid sample directly onto the center of the ATR crystal.

Data Acquisition:

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Process the spectrum (e.g., baseline correction, ATR correction if necessary) and identify

the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H

and ¹³C nuclei.

Instrumentation: An NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Data Acquisition:

¹H NMR:

Insert the sample into the spectrometer and lock onto the deuterium signal of the

solvent.
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Optimize the magnetic field homogeneity (shimming).

Acquire the spectrum using a standard pulse sequence. Key parameters include

spectral width (~12 ppm), acquisition time (2-4 s), and a relaxation delay (1-5 s).

¹³C NMR:

Tune the spectrometer to the ¹³C frequency.

Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each

unique carbon atom.

A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C,

a larger number of scans is necessary to achieve a good signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the raw data (FID).

Phase correct and baseline correct the spectrum.

Calibrate the chemical shift scale using the internal standard.

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a sample and determine their mass-to-charge ratio

for identification.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such

as dichloromethane or ethyl acetate.

Filter the solution through a 0.45 µm syringe filter if any particulate matter is present.
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Data Acquisition:

Gas Chromatography:

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness) is typically used.

Inlet Temperature: 250 °C.

Injection Volume: 1 µL (splitless or split mode).

Oven Temperature Program: An initial temperature of 80°C, hold for 1 minute, then

ramp at 15°C/min to 280°C and hold for 5 minutes.

Mass Spectrometry:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Analysis:

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment

ions.

Visualizations
The following diagram illustrates the logical workflow for the spectroscopic comparison of N-
Ethylaniline and its derivatives.
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Caption: Workflow for Spectroscopic Comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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